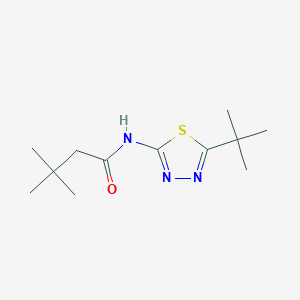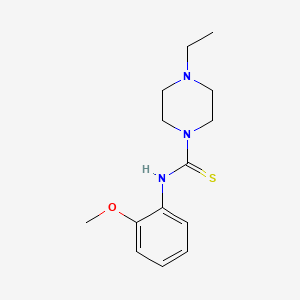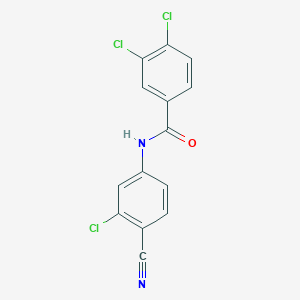![molecular formula C14H11F2NOS B5848700 2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE](/img/structure/B5848700.png)
2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE is a chemical compound with the molecular formula C14H11F2NOS. It is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 2,6-difluorobenzamide, which is then subjected to various reactions such as condensation, acylation, and thioetherification to introduce the methylsulfanyl group . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques like microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the benzamide structure.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide structure .
Scientific Research Applications
2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form hydrogen bonds with enzymes like succinate dehydrogenase, which may explain its antifungal and antibacterial activities . The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6-DIFLUORO-N~1~-[2-(METHYLSULFANYL)PHENYL]BENZAMIDE include:
- 2,6-Difluoro-N-[3-(methylsulfanyl)phenyl]benzamide
- 2,6-Difluoro-N-methylbenzamide
- 2-[(2-R-4-fluoro-3-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazoles
Uniqueness
What sets this compound apart is its specific combination of fluorine atoms and a methylsulfanyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-N-(2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NOS/c1-19-12-8-3-2-7-11(12)17-14(18)13-9(15)5-4-6-10(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQCGAJYHNDWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-ethylpiperazine-1-carbothioamide](/img/structure/B5848625.png)

![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)
![4-methoxy-2-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B5848672.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5848680.png)
![1-(3,4-Dimethylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)



![7-[(2-chlorophenyl)methoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
